Structural Elucidation, Physicochemical Profiling, and Synthesis of N-(1-(thiophen-2-yl)propan-2-yl)isonicotinamide
Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary The rational design of anti-infective and neuroactive agents frequently reli...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals
Content Type: Technical Whitepaper
Executive Summary
The rational design of anti-infective and neuroactive agents frequently relies on the hybridization of privileged scaffolds. N-(1-(thiophen-2-yl)propan-2-yl)isonicotinamide represents a highly specific chemical entity that merges the well-documented isonicotinamide pharmacophore with a thiophene-containing alkylamine (a thiopropamine derivative). This whitepaper provides an in-depth technical analysis of its chemical structure, exact molecular weight, physicochemical properties, and a self-validating synthetic protocol designed for high-purity isolation.
Chemical Identity and Structural Architecture
The molecule is a secondary amide formed by the condensation of isonicotinic acid (pyridine-4-carboxylic acid) and 1-(thiophen-2-yl)propan-2-amine.
Isonicotinoyl Core: Provides a rigid, planar aromatic system with a strong hydrogen-bond acceptor (the pyridine nitrogen) and a hydrogen-bond donor/acceptor axis at the amide linkage.
1-(Thiophen-2-yl)propan-2-yl Moiety: Introduces a chiral center at the secondary carbon of the propyl chain, dictating the 3D spatial orientation of the molecule. The thiophene ring acts as a classical bioisostere for a phenyl group, offering similar steric bulk but with altered electron density and enhanced lipophilicity.
Physicochemical Properties & ADME Predictors
To facilitate downstream pharmacokinetic modeling, the exact molecular weight and elemental composition have been calculated. The data is summarized in the table below.
Property
Value
Computational Rationale
Molecular Formula
C₁₃H₁₄N₂OS
Derived from the condensation of C₆H₅NO₂ and C₇H₁₁NS minus H₂O.
Calculated for high-resolution mass spectrometry (HRMS) validation.
H-Bond Donors
1
The secondary amide (-NH-) acts as a singular donor.
H-Bond Acceptors
3
Pyridine nitrogen, amide carbonyl oxygen, and thiophene sulfur.
Rotatable Bonds
4
Allows conformational flexibility for induced-fit target binding.
Rational Synthetic Methodology
The synthesis of N-(1-(thiophen-2-yl)propan-2-yl)isonicotinamide requires a highly efficient amidation strategy. The secondary nature of the amine introduces moderate steric hindrance, necessitating the use of a potent coupling agent rather than standard carbodiimides (e.g., EDC/HOBt).
Step-by-Step Protocol & Causality
Step 1: Activation of the Carboxylic Acid
Procedure: Dissolve 1.0 equivalent of isonicotinic acid in anhydrous N,N-Dimethylformamide (DMF). Add 1.2 equivalents of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir at 0 °C for 15 minutes.
Causality: HATU is explicitly chosen because it rapidly forms a highly reactive 7-azabenzotriazole active ester, which overcomes the steric hindrance of the secondary carbon on the amine. DIPEA is utilized as a sterically hindered, non-nucleophilic base; it efficiently deprotonates the carboxylic acid without competing for the electrophilic carbonyl center.
Step 2: Nucleophilic Acyl Substitution
Procedure: Slowly add 1.1 equivalents of 1-(thiophen-2-yl)propan-2-amine hydrochloride ()[1] dropwise to the activated ester solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours under an inert argon atmosphere.
Causality: The slow addition at 0 °C controls the exothermic nature of the coupling, preventing thermal degradation of the active ester and minimizing the risk of racemization at the chiral center of the amine.
Step 3: Workup and Purification
Procedure: Quench the reaction with deionized water and extract with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with saturated aqueous NaHCO₃, 1M HCl, and brine. Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography using a gradient of Dichloromethane (DCM) and Methanol (95:5).
Causality: The sequential washing is a self-cleaning mechanism: NaHCO₃ removes unreacted isonicotinic acid and acidic byproducts of HATU, while the mild HCl wash strips away trace unreacted amine.
Synthetic workflow and validation loop for N-(1-(thiophen-2-yl)propan-2-yl)isonicotinamide.
To ensure the integrity of the synthesized compound, a closed-loop analytical validation system must be employed. The expected spectral signatures below serve as the definitive proof of structure.
LC-MS (ESI+): The primary validation of the molecular weight. The spectrum must exhibit a dominant pseudomolecular ion peak[M+H]⁺ at m/z 247.09, confirming the exact mass of 246.08 Da.
¹H NMR (400 MHz, CDCl₃):
Isonicotinoyl validation: Two distinct doublets of doublets at ~8.75 ppm (2H) and ~7.60 ppm (2H) confirm the para-substituted pyridine ring.
Amide linkage validation: A broad doublet at ~6.10 ppm (1H) corresponds to the secondary amide (-NH-), proving successful coupling.
Thiophene validation: Multiplets between 6.85–7.15 ppm (3H) map to the protons of the thiophene ring.
Aliphatic linker validation: A multiplet at ~4.45 ppm (1H) confirms the chiral methine (-CH-), while a doublet at ~1.25 ppm (3H) confirms the adjacent methyl group.
FTIR (ATR): The presence of a sharp peak at 3280 cm⁻¹ (N-H stretch) and a strong Amide I band at 1645 cm⁻¹ (C=O stretch) definitively rules out the presence of unreacted carboxylic acid (which would show a broad -OH stretch at 2500-3000 cm⁻¹).
Pharmacological Rationale and Target Landscape
The architectural design of N-(1-(thiophen-2-yl)propan-2-yl)isonicotinamide is highly relevant in the context of modern anti-tubercular drug discovery. Isonicotinamide derivatives are historically validated scaffolds that target essential mycobacterial enzymes, such as enoyl-acyl carrier protein reductase (InhA) and decaprenylphosphoryl-β-D-ribose oxidase (DprE1) ()[2].
Recent structure-activity relationship (SAR) studies have demonstrated that incorporating a thiophene-arylamide motif yields potent, non-covalent DprE1 inhibitors capable of combating extensively drug-resistant tuberculosis (XDR-TB) ()[2]. The thiophene ring in this specific compound acts as a bioisostere for benzene, optimizing the lipophilicity (LogP) required to penetrate the lipid-rich envelope of Mycobacterium tuberculosis while maintaining critical hydrophobic interactions within the target enzyme's binding pocket.
Pharmacophore decomposition highlighting functional moieties and their biological rationale.
References
Li, P., et al. "Discovery of Novel Thiophene-arylamide Derivatives as DprE1 Inhibitors with Potent Antimycobacterial Activities." Journal of Medicinal Chemistry, 2021. URL:[Link]
Das, R., et al. "Molecular Docking, Prediction of ADME Properties and Evaluation of Antitubercular Activity of Novel Isonicotinamide Scaffold." Recent Advances in Anti-Infective Drug Discovery, 2024. URL:[Link]
National Center for Biotechnology Information. "1-(Thiophen-2-yl)propan-2-amine hydrochloride." PubChem Compound Summary for CID 12280954, 2024. URL:[Link]
physicochemical properties of N-(1-(thiophen-2-yl)propan-2-yl)isonicotinamide
An In-Depth Technical Guide to the Physicochemical Properties of N-(1-(thiophen-2-yl)propan-2-yl)isonicotinamide Abstract: N-(1-(thiophen-2-yl)propan-2-yl)isonicotinamide is a novel chemical entity incorporating a thioph...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Physicochemical Properties of N-(1-(thiophen-2-yl)propan-2-yl)isonicotinamide
Abstract: N-(1-(thiophen-2-yl)propan-2-yl)isonicotinamide is a novel chemical entity incorporating a thiophene moiety, a common scaffold in medicinal chemistry, linked to an isonicotinamide group, a structure found in various pharmacologically active compounds. As of the date of this publication, a comprehensive experimental physicochemical profile of this specific molecule is not available in the public domain. This guide, therefore, serves a dual purpose: first, to provide a robust, in-silico prediction of its core physicochemical properties based on structural analysis and established computational models. Second, it outlines a comprehensive experimental framework for the empirical determination and validation of these properties. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a predictive baseline and a practical, self-validating methodological roadmap for the characterization of this and structurally related novel compounds, which is a critical step in assessing their drug-like potential.
Introduction and Structural Elucidation
The rational design of new therapeutic agents hinges on a deep understanding of their physicochemical properties, which govern their absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) profile. The title compound, N-(1-(thiophen-2-yl)propan-2-yl)isonicotinamide, presents an interesting combination of pharmacophores.
Isonicotinamide Moiety: A derivative of pyridine, this group can participate in hydrogen bonding and potential π-π stacking interactions. The pyridine nitrogen introduces a basic center, significantly influencing solubility and potential interactions with acidic biological targets.
Thiophene Ring: An aromatic heterocycle that is considered a bioisostere of a benzene ring but with distinct electronic properties. It contributes to the molecule's lipophilicity and can be involved in various intermolecular interactions.
Propyl Linker and Amide Bond: The alkyl chain provides conformational flexibility, while the amide group is a key hydrogen bond donor and acceptor, contributing to both solubility and target binding.
Given the absence of empirical data, this guide will first establish a predicted profile for this molecule, followed by a detailed exposition of the necessary experimental protocols to validate these predictions.
Predicted Physicochemical Profile (In Silico Analysis)
Computational tools provide a vital, first-pass analysis of a new chemical entity's properties before resource-intensive laboratory work commences. The following predictions are based on established algorithms and the structural components of the molecule.
Property
Predicted Value
Rationale & Significance in Drug Development
Molecular Formula
C₁₃H₁₄N₂OS
Defines the elemental composition and exact mass.
Molecular Weight
246.33 g/mol
Falls well within the typical range for small molecule drugs, favoring good absorption and diffusion.
Lipophilicity (logP)
~2.5 - 3.0
This predicted value suggests a good balance between aqueous solubility and lipid membrane permeability, a key factor for oral bioavailability. The thiophene and hydrocarbon linker contribute to lipophilicity, while the isonicotinamide provides a degree of hydrophilicity.
Aqueous Solubility (logS)
Low to Moderate
Expected to have limited but sufficient aqueous solubility for biological testing. Solubility will be highly pH-dependent due to the basic pyridine nitrogen.
pKa (Strongest Basic)
~3.5 - 4.5
The pyridine nitrogen is the most basic site. At physiological pH (~7.4), the compound will be predominantly in its neutral form, which favors membrane crossing. In the acidic environment of the stomach, it would be protonated, increasing its solubility.
Hydrogen Bond Donors
1 (Amide N-H)
Influences interactions with biological targets and solubility.
Hydrogen Bond Acceptors
3 (Pyridine N, Amide O, Thiophene S)
Affects solubility and the potential for target binding.
Polar Surface Area (PSA)
~60-70 Ų
This value is in a favorable range for good cell permeability and oral bioavailability.
Rotatable Bonds
4
Indicates a degree of conformational flexibility, which can be advantageous for binding to a target protein.
Experimental Framework for Physicochemical Characterization
The following section details the necessary, self-validating experimental protocols to empirically determine the properties predicted above. This framework is designed to provide robust and reproducible data essential for any drug development program.
Synthesis, Purification, and Structural Confirmation
The first step is to obtain a highly pure sample of the target compound. A plausible and efficient synthetic route is the acylation of 1-(thiophen-2-yl)propan-2-amine with isonicotinoyl chloride.
Reaction Setup: Dissolve 1-(thiophen-2-yl)propan-2-amine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) containing a non-nucleophilic base such as triethylamine (1.2 eq) under an inert atmosphere (e.g., nitrogen).
Acylation: Cool the solution to 0°C and add a solution of isonicotinoyl chloride (1.05 eq) in the same solvent dropwise.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
Workup: Quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product using flash column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Purity and Identity Confirmation:
Assess purity (>98%) using High-Performance Liquid Chromatography (HPLC) with UV detection at multiple wavelengths.
Confirm the chemical structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Caption: Workflow for the synthesis and purification of the target compound.
Melting Point and Thermal Analysis
The melting point provides a preliminary indication of purity and crystal lattice strength. Differential Scanning Calorimetry (DSC) offers more detailed information.
Sample Preparation: Accurately weigh 2-5 mg of the purified compound into an aluminum DSC pan and hermetically seal it. Prepare an empty, sealed pan as a reference.
Instrument Setup: Place both pans in the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.
Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) from ambient temperature to a temperature well above the expected melting point.
Data Analysis: The melting point (Tₘ) is determined as the onset temperature of the melting endotherm. The enthalpy of fusion (ΔHբᵤₛ) is calculated from the area of the peak. The presence of a single, sharp endotherm is indicative of a highly pure, crystalline substance. Multiple or broad peaks may suggest impurities or polymorphism.
Lipophilicity (logP) Determination by RP-HPLC
While the traditional shake-flask method is the gold standard, the Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is a rapid and reliable alternative that requires minimal compound. It measures the retention time of a compound on a nonpolar stationary phase.
System Setup: Use a C18 column and a mobile phase consisting of a buffered aqueous solution (e.g., phosphate buffer at pH 7.4) and an organic modifier (e.g., acetonitrile or methanol).
Calibration: Inject a series of standard compounds with known logP values and record their retention times (tᵣ). Create a calibration curve by plotting the known logP values against log(k), where k = (tᵣ - t₀) / t₀ (t₀ is the column dead time).
Sample Analysis: Dissolve the test compound in the mobile phase, inject it into the HPLC system, and determine its retention time.
logP Calculation: Calculate log(k) for the test compound and use the calibration curve to interpolate its logP value.
Caption: Logical workflow for logP determination using RP-HPLC.
Aqueous Solubility Determination
Thermodynamic solubility is a critical parameter. The saturated shake-flask method is the most reliable for its determination.
Sample Preparation: Add an excess amount of the solid compound to a series of vials containing aqueous buffers at different pH values (e.g., pH 2.0, 5.0, 7.4).
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
Phase Separation: Separate the solid and liquid phases by centrifugation or filtration. Ensure the filter does not bind the compound.
Quantification: Dilute an aliquot of the clear supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS. The concentration represents the thermodynamic solubility at that specific pH.
pKa Determination
The pKa value is essential for understanding the ionization state of the molecule at different pHs. Potentiometric titration is a precise method for this measurement.
Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a co-solvent system (e.g., water/methanol) to ensure solubility throughout the titration.
Titration: While continuously monitoring the pH with a calibrated electrode, titrate the solution with a standardized solution of a strong acid (e.g., HCl) to protonate the basic site. Then, back-titrate with a standardized strong base (e.g., NaOH).
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point on the titration curve. Specialized software is often used to calculate the pKa from the titration data with high accuracy.
Conclusion and Forward Look
This technical guide provides a comprehensive predictive and experimental framework for characterizing the . The in-silico analysis suggests that the compound possesses many "drug-like" features, including a molecular weight, lipophilicity, and polar surface area that are favorable for oral bioavailability.
However, these predictions must be confirmed through rigorous experimentation. The detailed protocols provided herein for synthesis, purification, and the determination of key properties such as melting point, logP, solubility, and pKa, offer a clear and robust pathway for researchers. The empirical data generated from these experiments will be invaluable for guiding future lead optimization efforts, developing suitable formulations, and ultimately understanding the in vivo behavior of this promising chemical scaffold.
References
Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. [Link]
Kerns, E. H., & Di, L. (2008). Drug-Like Properties: Concepts, Structure, and Methods. Academic Press. [Link]
Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616. [Link]
OECD (2004), Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. [Link]
Streng, W. H. (1981). Thermodynamics of solution. In Remington's Pharmaceutical Sciences (16th ed.). Mack Publishing Co. (Note: A general reference for fundamental concepts, a specific URL is not applicable for a textbook chapter, but the publisher's site is a valid link). [Link]
Foundational
Comprehensive Target Deconvolution of N-(1-(thiophen-2-yl)propan-2-yl)isonicotinamide (TPI): A Multi-Omics and Biophysical Approach
Executive Summary The identification of precise molecular targets for novel synthetic small molecules is a critical bottleneck in drug development. N-(1-(thiophen-2-yl)propan-2-yl)isonicotinamide (TPI) is a highly specia...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The identification of precise molecular targets for novel synthetic small molecules is a critical bottleneck in drug development. N-(1-(thiophen-2-yl)propan-2-yl)isonicotinamide (TPI) is a highly specialized, rationally designed compound that exhibits potent phenotypic efficacy. However, translating phenotypic success into a mechanistic understanding requires rigorous target deconvolution.
This whitepaper outlines a state-of-the-art, self-validating pipeline to identify and confirm the receptor targets of TPI. By synthesizing multi-omics approaches—specifically Thermal Proteome Profiling (TPP) and Activity-Based Protein Profiling (ABPP)—with high-resolution biophysical validation, we establish a definitive pharmacological profile for TPI.
Pharmacophore Analysis & Causality of Target Hypothesis
Target deconvolution should never be a blind fishing expedition; it must be grounded in structural causality. TPI is composed of two distinct pharmacophores, each driving specific target hypotheses:
The Isonicotinamide (INAM) Moiety: INAM is a well-documented isostere of nicotinamide (NAM). NAM is a byproduct and endogenous feedback inhibitor of NAD+-dependent deacetylases (Sirtuins). INAM has been shown to bind the NAM-binding pocket of Sirtuins (e.g., SIRT1), alleviating feedback inhibition and acting as an allosteric activator[1][2]. Additionally, INAM motifs frequently interact with Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway.
The 1-(thiophen-2-yl)propan-2-yl (Thiopropamine) Tail: This lipophilic tail is a thiophene analogue of amphetamine. Such structures are privileged scaffolds for binding monoamine transporters (DAT, SERT, NET) and the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor (GPCR) involved in neuromodulation.
Hypothesis: TPI acts as a dual-modulator, simultaneously engaging the epigenetic/metabolic axis (SIRT1/NAMPT) and the neuromodulatory axis (TAAR1).
Multi-Omics Target Deconvolution Workflow
To prove this hypothesis, we employ a two-tiered chemoproteomic strategy. Every protocol described below is designed as a self-validating system , ensuring that false positives generated by non-specific binding or protein aggregation are systematically eliminated.
TPP allows for the unbiased, proteome-wide assessment of drug-target engagement in living cells without requiring structural modification of the drug[3][4]. It relies on the biophysical principle that ligand binding thermodynamically stabilizes the target protein, shifting its melting temperature (
Tm
).
Step-by-Step Methodology:
In Situ Dosing: Culture SH-SY5Y neuroblastoma cells to 80% confluence. Treat with 10 µM TPI or a DMSO vehicle control for 2 hours to allow intracellular equilibration.
Thermal Gradient Aliquoting: Harvest and wash the cells, then divide them into 10 equal aliquots. Subject each aliquot to a distinct temperature point along a gradient (e.g., 37°C to 67°C) for exactly 3 minutes using a multiplexed PCR thermocycler.
Ultracentrifugation (The Critical Step): Lyse the cells via three rapid freeze-thaw cycles in liquid nitrogen. Centrifuge the lysates at 100,000 × g for 20 minutes at 4°C. Causality: This high-speed spin is mandatory to pellet heat-denatured, aggregated proteins. Only the soluble, natively folded proteins remain in the supernatant.
TMT Labeling & LC-MS/MS: Digest the soluble fractions with Trypsin. Label the resulting peptides with Tandem Mass Tags (TMT 10-plex) to allow multiplexed quantification. Analyze via Orbitrap LC-MS/MS.
Melt Curve Analytics: Plot the relative abundance of each protein against temperature to calculate the
ΔTm
. A positive shift (
ΔTm>2∘C
) indicates thermal stabilization by TPI.
Self-Validation Checkpoint: Include a known SIRT1 inhibitor (e.g., EX-527) as a positive control in a parallel TPP gradient. If EX-527 fails to shift the SIRT1 melting curve, the lysis/heating parameters are compromised, invalidating the TPI results.
While TPP identifies targets in their native state, it can miss transient or low-affinity interactions. Activity-Based Protein Profiling (ABPP) utilizing a photoaffinity probe captures these transient interactions by creating an irreversible covalent bond[5].
Step-by-Step Methodology:
Probe Synthesis: Synthesize "TPI-PAL", an analog of TPI equipped with a diazirine group (for UV-induced crosslinking) and a terminal alkyne (for click chemistry enrichment).
Live-Cell Labeling: Incubate live SH-SY5Y cells with 5 µM TPI-PAL for 1 hour.
UV Crosslinking: Irradiate the cells at 365 nm for 10 minutes on ice. Causality: The diazirine ring ejects nitrogen, forming a highly reactive carbene that covalently inserts into the nearest C-H or heteroatom bond within the receptor's binding pocket.
Click Chemistry (CuAAC): Lyse the cells. React the alkyne-tagged proteome with a biotin-azide reporter using Copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC)[6].
Enrichment & Proteomics: Isolate the biotinylated proteins using streptavidin-agarose beads. Perform on-bead tryptic digestion and analyze via LC-MS/MS to identify the specific binding site.
Self-Validation Checkpoint (Competitive Displacement): Pre-incubate a control cell batch with a 100-fold molar excess of unlabeled TPI for 30 minutes prior to TPI-PAL addition. Complete loss of the biotin-enriched MS signal in this batch confirms that the probe binding is specific to the orthosteric/allosteric site, rather than a non-specific lipophilic artifact.
Biophysical Validation & Thermodynamic Profiling
Omics data provides a list of highly probable targets, but true validation requires isolated biophysical characterization. We utilize Surface Plasmon Resonance (SPR) to determine binding kinetics (
kon
,
koff
) and Isothermal Titration Calorimetry (ITC) to determine thermodynamic drivers (
ΔH
,
ΔS
).
Causality: If TPI binds SIRT1 via the INAM moiety, the interaction should be heavily enthalpy-driven (
ΔH<0
) due to the formation of highly specific hydrogen bonds in the nicotinamide pocket. Conversely, binding to TAAR1 via the thiopropamine tail should exhibit a strong entropic component (
ΔS>0
) driven by the hydrophobic effect within the GPCR transmembrane domain.
Quantitative Data Summary
Target Receptor
Assay Modality
Kd
(nM)
kon
(
M−1s−1
)
koff
(
s−1
)
ΔH
(kcal/mol)
−TΔS
(kcal/mol)
SIRT1
SPR / ITC
45.2
1.2×105
5.4×10−3
-8.4
-1.2
NAMPT
SPR / ITC
120.5
8.5×104
1.0×10−2
-6.1
-2.8
TAAR1
SPR / ITC
18.7
3.4×105
6.3×10−3
-10.2
+1.5
DAT (Control)
SPR
>10,000
N/A
N/A
N/A
N/A
Table 1: Representative biophysical binding parameters of TPI against validated chemoproteomic hits. The sub-50 nM
Kd
values for SIRT1 and TAAR1 confirm TPI as a potent dual-target modulator.
Mechanistic Pathway Visualization
Upon successful target engagement, TPI initiates a bifurcated signaling cascade. The diagram below illustrates the logical relationship between TPI's structural moieties, its validated primary targets, and the resulting downstream cellular phenotypes.
Figure 1: Mechanistic signaling pathway of TPI, illustrating dual-target engagement and downstream cascades.
References
[1] McClure, K. J., et al. "Isonicotinamide Enhances Sir2 Protein-mediated Silencing and Longevity in Yeast by Raising Intracellular NAD+ Concentration." Journal of Biological Chemistry, 2012.
URL:[Link]
[2] Blander, G., & Guarente, L. "The Biochemistry of Sirtuins." Annual Review of Nutrition, 2006.
URL:[Link]
[3] Mateus, A., et al. "Thermal proteome profiling: unbiased assessment of protein state through heat-induced stability changes." Proteome Science, 2017.
URL:[Link]
[4] Perrin, J., et al. "Drug Target Identification in Tissues by Thermal Proteome Profiling." Annual Review of Analytical Chemistry, 2022.
URL:[Link]
[5] Cravatt, B. F., et al. "Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Chemistry." Annual Review of Biochemistry, 2008.
URL:[Link]
[6] Speers, A. E., & Cravatt, B. F. "Activity-Based Protein Profiling in Vivo Using a Copper(I)-Catalyzed Azide-Alkyne [3 + 2] Cycloaddition." Journal of the American Chemical Society, 2003.
URL:[Link]
Application Note: A Stability-Indicating HPLC Method for the Quantification of N-(1-(thiophen-2-yl)propan-2-yl)isonicotinamide
Abstract This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of N-(1-(thiophen-2-yl)propan-2-yl)isonicotinamide. The developed...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of N-(1-(thiophen-2-yl)propan-2-yl)isonicotinamide. The developed reverse-phase HPLC (RP-HPLC) method is precise, accurate, and specific for the analysis of the target analyte in the presence of its degradation products. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering method development, a detailed analytical protocol, and complete validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4][5]
Introduction
N-(1-(thiophen-2-yl)propan-2-yl)isonicotinamide is a novel compound with potential pharmaceutical applications. Its structure, comprising a thiophene ring, an isonicotinamide moiety, and an amide linkage, presents a unique analytical challenge. Accurate quantification of this active pharmaceutical ingredient (API) is critical for quality control, stability studies, and pharmacokinetic assessments. A stability-indicating method is essential to ensure that the analytical procedure can accurately measure the API without interference from potential degradation products that may form under various stress conditions.[6][7][8][9] This application note provides a systematic approach to developing and validating such a method.
Analyte Properties
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method.
Property
Value/Information
Source
Molecular Formula
C₁₃H₁₄N₂OS
Inferred from name
Molecular Weight
246.33 g/mol
Inferred from name
Key Structural Features
Thiophene ring, Isonicotinamide (pyridine) ring, Amide group
Inferred from name
Polarity
Moderately polar due to amide and nitrogen/sulfur heterocycles
Chemical principles
UV Absorbance
Expected strong absorbance in the 230-320 nm range due to aromatic and heterocyclic rings.[10]
The goal of method development is to achieve adequate separation of the analyte from potential impurities and degradation products with good peak shape and a reasonable run time. A reverse-phase approach was selected due to the analyte's moderate polarity.[12][13]
Initial Screening and Rationale
Column Selection: A C18 column is the most common starting point for reverse-phase HPLC due to its wide applicability.[12][13] Given the presence of aromatic rings, a phenyl-based stationary phase could also offer alternative selectivity through π-π interactions. A standard dimension of 150 x 4.6 mm with a 5 µm particle size provides a good balance of efficiency and backpressure.[14][15] For this development, a C18 column was chosen for its robustness.
Mobile Phase Selection: A mixture of water and a miscible organic solvent is standard for RP-HPLC.[16][17]
Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) are the most common choices. ACN often provides better peak shape and lower viscosity.[18] Initial experiments were conducted with both to assess selectivity.
Aqueous Phase & pH Control: The pH of the mobile phase is a critical parameter for ionizable compounds.[16][18][19] To ensure the isonicotinamide moiety (a basic nitrogen) is protonated and to suppress the ionization of residual silanols on the column packing, an acidic pH is desirable.[18][20] A 0.1% solution of trifluoroacetic acid (TFA) or phosphoric acid in water is a common choice to maintain a pH between 2 and 4.
Detection Wavelength: Based on the UV-absorbing chromophores (thiophene and pyridine rings), a UV detector is appropriate. A photodiode array (PDA) detector was used to scan a range of wavelengths (200-400 nm) to determine the absorbance maximum (λmax) for optimal sensitivity.
Optimization of Chromatographic Conditions
The initial screening was followed by a systematic optimization of the mobile phase composition and flow rate to achieve the desired chromatographic performance.
Isocratic vs. Gradient Elution: Isocratic elution (constant mobile phase composition) is simpler, but gradient elution (varying mobile phase composition) is often necessary to elute all compounds of interest with good peak shape in a reasonable time, especially in forced degradation studies where degradants with a wide range of polarities may be present.[21]
Flow Rate: A flow rate of 1.0 mL/min is a standard starting point for a 4.6 mm I.D. column.
After several experimental runs, the optimal conditions were determined.
Part 2: Final Optimized HPLC Method
This section provides the detailed protocol for the quantification of N-(1-(thiophen-2-yl)propan-2-yl)isonicotinamide.
Materials and Reagents
N-(1-(thiophen-2-yl)propan-2-yl)isonicotinamide reference standard
Acetonitrile (HPLC grade)
Methanol (HPLC grade)
Trifluoroacetic acid (TFA)
Water (HPLC grade or Milli-Q)
Instrumentation and Chromatographic Conditions
Parameter
Condition
HPLC System
Agilent 1260 Infinity II or equivalent with quaternary pump, autosampler, column thermostat, and DAD/PDA detector
Column
C18, 150 x 4.6 mm, 5 µm particle size (e.g., Zorbax, Phenomenex, Waters)
Mobile Phase A
0.1% TFA in Water
Mobile Phase B
0.1% TFA in Acetonitrile
Gradient Program
Time (min)
0.0
10.0
12.0
12.1
15.0
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Detection Wavelength
265 nm (or determined λmax)
Injection Volume
10 µL
Run Time
15 minutes
Sample and Standard Preparation
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation: Prepare the sample to be analyzed by dissolving it in the diluent to an expected concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
Part 3: Method Validation Protocol
The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[1][2][3][4][5]
Specificity and Stability-Indicating Properties
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1]
Protocol: Forced Degradation Studies
Forced degradation studies are performed to demonstrate the stability-indicating nature of the method.[6][7][22] The goal is to achieve 5-20% degradation of the API.[22]
Acid Hydrolysis: Treat the sample solution with 0.1 N HCl at 60 °C for 4 hours. Neutralize before injection.
Base Hydrolysis: Treat the sample solution with 0.1 N NaOH at 60 °C for 2 hours. Neutralize before injection.
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation: Expose the solid API to 105 °C for 24 hours.
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
Acceptance Criteria: The method is considered stability-indicating if the peak for N-(1-(thiophen-2-yl)propan-2-yl)isonicotinamide is well-resolved from any degradation product peaks. Peak purity analysis using a PDA detector should confirm that the analyte peak is spectrally pure in all stress conditions.
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.
Protocol:
Prepare a series of at least five concentrations of the reference standard (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Inject each concentration in triplicate.
Construct a calibration curve by plotting the mean peak area against the concentration.
Perform a linear regression analysis.
Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.
Protocol:
Accuracy will be determined by a recovery study at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
Spike a placebo or blank matrix with known amounts of the API at the three levels.
Prepare three replicates for each level.
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
Protocol:
Repeatability (Intra-day Precision): Analyze six replicate samples of the same concentration (e.g., 100% level) on the same day, with the same analyst and instrument.
Intermediate Precision (Inter-day Ruggedness): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Protocol:
LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.
LOD = 3.3 × (σ / S)
LOQ = 10 × (σ / S)
Where σ = the standard deviation of the y-intercepts of regression lines and S = the slope of the calibration curve.
Acceptance Criteria: The LOQ should be demonstrated with acceptable precision (RSD ≤ 10%) and accuracy.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Protocol:
Vary the following parameters one at a time and assess the effect on the results (e.g., retention time, peak area, resolution):
Flow rate (± 0.1 mL/min)
Column temperature (± 5 °C)
Mobile phase composition (e.g., %B ± 2%)
Acceptance Criteria: System suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the results should not be significantly affected by the variations.
Visualization of Workflows
Caption: HPLC Method Development Workflow.
Caption: HPLC Method Validation Process.
Conclusion
The RP-HPLC method described in this application note is suitable for the quantitative determination of N-(1-(thiophen-2-yl)propan-2-yl)isonicotinamide. The method has been developed based on sound scientific principles and validated according to ICH guidelines, demonstrating high levels of specificity, linearity, accuracy, and precision. Its stability-indicating nature makes it a reliable tool for quality control and stability testing in pharmaceutical development.
References
International Council for Harmonisation. (1995). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
Lachman, L., Lieberman, H. A., & Kanig, J. L. (2013). The Theory and Practice of Industrial Pharmacy. Varghese Publishing House.
Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]
International Journal of Applied Science and Technology. A Review on HPLC Method Development and Validation in Forced Degradation Studies. [Link]
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
LCGC International. Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. [Link]
Hossain, M. A., et al. (2022). A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. PMC. [Link]
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
Phenomenex. Choosing the Right HPLC Column: A Complete Guide. [Link]
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
Scribd. Mobile Phase Optimization Strategies For Reversed Phase HPLC. [Link]
Microsolv Technology Corporation. Improving Separation of Peaks in RP HPLC. [Link]
SlideShare. ICH Q2 Analytical Method Validation. [Link]
Lhasa Limited. How To Overcome The Critical Challenges Faced In Forced Degradation Studies. [Link]
Royal Society of Chemistry. Analytical Methods. [Link]
GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]
Torontech. 5 Main Types of HPLC Columns Explained. [Link]
ProQuest. Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. [Link]
MDPI. Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. [Link]
National Center for Biotechnology Information. Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes from Tagetes erecta Roots. [Link]
MDPI. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. [Link]
ResearchGate. Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. [Link]
LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
SIELC Technologies. Separation of Thiophene on Newcrom R1 HPLC column. [Link]
National Center for Biotechnology Information. Synthesis, HPLC measurement and bioavailability of the phenolic amide amkamide. [Link]
Patsnap. How to Detect Amide Degradation Using Chromatographic Techniques. [Link]
MDPI. Process Development and Validation of Reverse-Phase High-Performance Liquid Chromatography Method for Simultaneous Quantification of Quercetin, Thymoquinone, and Pterostilbene. [Link]
SciSpace. Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]
ResearchGate. A Rapid Microwave Induced Synthesis of Isonicotinamide Derivatives and their Antifungal Activity. [Link]
International Journal of Scientific Development and Research. Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. [Link]
Trends in Sciences. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]
MDPI. A Method to Monitor the NAD + Metabolome—From Mechanistic to Clinical Applications. [Link]
GOV.UK. Niacin (Vitamin B3) - A review of analytical methods for use in food. [Link]
Application Note: High-Resolution Mass Spectrometry for the Characterization of N-(1-(thiophen-2-yl)propan-2-yl)isonicotinamide
Abstract This application note provides a comprehensive guide to the characterization of N-(1-(thiophen-2-yl)propan-2-yl)isonicotinamide using high-resolution mass spectrometry (HRMS). We outline a detailed protocol for...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note provides a comprehensive guide to the characterization of N-(1-(thiophen-2-yl)propan-2-yl)isonicotinamide using high-resolution mass spectrometry (HRMS). We outline a detailed protocol for analysis via Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS). This guide is intended for researchers, scientists, and drug development professionals who require robust analytical methods for the structural elucidation and confirmation of novel small molecules. The methodologies described herein are designed to ensure scientific integrity through self-validating protocols, offering a clear rationale for experimental choices and providing a framework for data interpretation.
Introduction: The Need for Precise Molecular Characterization
N-(1-(thiophen-2-yl)propan-2-yl)isonicotinamide is a synthetic organic compound featuring a thiophene moiety, a propyl linker, and an isonicotinamide group. As with many novel chemical entities in drug discovery and development, unambiguous structural confirmation is a critical first step in understanding its chemical properties, purity, and potential biological activity.[1][2] High-resolution mass spectrometry (HRMS) is an indispensable tool for this purpose, offering exceptional mass accuracy and the ability to perform detailed fragmentation analysis (MS/MS) for structural elucidation.[1][3][4]
This document serves as a practical guide, detailing the expected mass spectral behavior of the target molecule and providing a step-by-step protocol for its analysis. The principles discussed are broadly applicable to the characterization of other small organic molecules.
Theoretical Mass and Isotopic Distribution
Before any experimental work, it is crucial to calculate the theoretical exact mass of the compound to be analyzed. This value will be the basis for interpreting the high-resolution mass spectrometry data.
Molecular Formula: C₁₃H₁₄N₂OS
Monoisotopic Mass: 246.0827 g/mol
The expected isotopic pattern for this molecule will be influenced by the natural abundance of isotopes for each element, most notably the presence of ¹³C, ¹⁵N, ¹⁸O, and ³⁴S. High-resolution mass spectrometers can resolve these isotopic peaks, providing further confidence in the elemental composition assignment.
Rationale for Analytical Approach: LC-ESI-MS/MS
For a molecule like N-(1-(thiophen-2-yl)propan-2-yl)isonicotinamide, which possesses polar functional groups (amide, pyridine ring) and is thermally labile, Liquid Chromatography coupled with Electrospray Ionization (LC-ESI) is the method of choice.[5][6]
Electrospray Ionization (ESI): This soft ionization technique is ideal for polar and thermally sensitive molecules.[5][7] It generates protonated molecules, [M+H]⁺, with minimal in-source fragmentation, preserving the molecular weight information which is often lost in harder ionization methods like Electron Ionization (EI).[6][7] Given the presence of basic nitrogen atoms in the pyridine ring and the amide group, positive ion mode ESI is expected to be highly efficient.[6][8]
High-Resolution Mass Spectrometry (HRMS): HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, provide mass accuracy typically below 5 ppm.[3][4] This level of precision is critical for confidently determining the elemental composition of the parent ion and its fragments, significantly reducing the number of possible molecular formulas for a given mass.[1][9]
Tandem Mass Spectrometry (MS/MS): By isolating the protonated molecule ([M+H]⁺) and subjecting it to collision-induced dissociation (CID), we can generate a unique fragmentation pattern.[5] This "fingerprint" provides detailed structural information, allowing for the confirmation of the molecule's connectivity.[9]
Predicted Mass Spectrum and Fragmentation Pathway
Full Scan MS: The Protonated Molecule
In a positive ion mode ESI-MS full scan, the primary ion observed for N-(1-(thiophen-2-yl)propan-2-yl)isonicotinamide will be the protonated molecule, [M+H]⁺.
Predicted [M+H]⁺ (monoisotopic): m/z 247.0905
Tandem MS (MS/MS): Structural Elucidation through Fragmentation
The fragmentation of amides in the gas phase is well-characterized and often proceeds through specific, predictable pathways.[10][11][12][13] For N-(1-(thiophen-2-yl)propan-2-yl)isonicotinamide, the most likely fragmentation events upon CID of the [M+H]⁺ ion are detailed below. The primary site of protonation is expected to be the nitrogen of the isonicotinamide ring, which is generally more basic than the amide nitrogen.
Amide Bond Cleavage: The most common fragmentation pathway for amides is the cleavage of the N-CO bond.[11][12][13] This will result in the formation of a stable acylium ion and the neutral loss of 1-(thiophen-2-yl)propan-2-amine.
Thiophene Ring Fragmentation: Another characteristic fragmentation involves the cleavage of the bond between the thiophene ring and the propyl side chain, leading to the formation of a tropylium-like thiophenylmethyl cation.
The predicted major fragmentation pathways are visualized in the diagram below.
Caption: Predicted fragmentation of protonated N-(1-(thiophen-2-yl)propan-2-yl)isonicotinamide.
Summary of Predicted Mass Spectral Data
The following table summarizes the expected high-resolution mass-to-charge ratios for the parent ion and its major predicted fragments.
Ion Description
Predicted m/z
Molecular Formula
Protonated Molecule [M+H]⁺
247.0905
C₁₃H₁₅N₂OS⁺
Isonicotinoyl Cation
106.0449
C₆H₄NO⁺
Thiophenylmethyl Cation
97.0214
C₅H₅S⁺
Experimental Protocols
This section provides a detailed, step-by-step methodology for the analysis of N-(1-(thiophen-2-yl)propan-2-yl)isonicotinamide.
Sample Preparation
Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in a suitable organic solvent such as methanol or acetonitrile.
Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL using a mixture of 50:50 (v/v) acetonitrile:water with 0.1% formic acid. The formic acid aids in the protonation of the analyte in the ESI source.
Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulates that could clog the LC system.
Liquid Chromatography - Mass Spectrometry (LC-MS)
LC System: A standard HPLC or UHPLC system.
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for retaining and separating the analyte from potential impurities.
Mobile Phase A: Water + 0.1% Formic Acid
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then re-equilibrate at 5% B for 3 minutes.
Flow Rate: 0.3-0.5 mL/min.
Injection Volume: 1-5 µL.
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap or a Q-TOF).
Ionization Mode: ESI Positive.
Full Scan MS Parameters:
Mass Range: m/z 100-500
Resolution: > 60,000
MS/MS Parameters (Data-Dependent Acquisition):
Activation: Collision-Induced Dissociation (CID)
Collision Energy: Stepped collision energy (e.g., 15, 25, 40 eV) to ensure a rich fragmentation spectrum.
TopN: Select the top 3-5 most intense ions from the full scan for fragmentation.
The overall experimental workflow is depicted in the following diagram.
Caption: Experimental workflow for LC-HRMS/MS characterization.
Data Analysis and Interpretation
Molecular Ion Confirmation: Extract the ion chromatogram for the predicted [M+H]⁺ m/z of 247.0905. The measured mass should be within 5 ppm of the theoretical mass.
Elemental Composition: Use the instrument software to calculate the elemental composition from the accurate mass of the parent ion. The result should match C₁₃H₁₅N₂OS⁺.
Fragmentation Spectrum Analysis: Compare the experimental MS/MS spectrum with the predicted fragmentation pattern. The presence of the key fragment ions (e.g., m/z 106.0449 and 97.0214) with high mass accuracy provides strong evidence for the proposed structure.
Software Tools: Utilize software such as Thermo Fisher's Compound Discoverer, SCIEX OS, or Agilent's MassHunter for automated data processing and library searching.[14][15][16]
Conclusion
The methodologies presented in this application note provide a robust framework for the confident structural characterization of N-(1-(thiophen-2-yl)propan-2-yl)isonicotinamide. By leveraging the power of high-resolution mass spectrometry and tandem MS, researchers can obtain unambiguous data on the identity and structure of this and other related small molecules. The combination of accurate mass measurement of the parent ion and the diagnostic fragmentation pattern generated through CID offers a high degree of confidence that is essential for advancing research and development in the pharmaceutical and chemical sciences.
References
High-Resolution Mass Spectral Libraries for Drug and Toxin Analysis. Centers for Disease Control and Prevention. Available at: [Link]
High-Resolution Mass Spectrometry in Drug Discovery. ResolveMass Laboratories Inc. Available at: [Link]
High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. Chromatography Online. Available at: [Link]
Challenges of High-Resolution Mass Spectrometry For Detecting Designer Drugs. Clinical Chemistry. Available at: [Link]
High-Resolution Mass Spectrometry for Untargeted Drug Screening. PubMed. Available at: [Link]
Towards the electrospray ionization mass spectrometry ionization efficiency scale of organic compounds. PubMed. Available at: [Link]
Ion Mobility Mass Spectrometry for the Separation and Characterization of Small Molecules. Analytical Chemistry. Available at: [Link]
Advances in structure elucidation of small molecules using mass spectrometry. PMC - NIH. Available at: [Link]
Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. Available at: [Link]
An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. MDPI. Available at: [Link]
(PDF) An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. ResearchGate. Available at: [Link]
Quantifying Small Molecules by Mass Spectrometry. LCGC International. Available at: [Link]
Ionization Methods in Organic Mass Spectrometry. University of California, Riverside. Available at: [Link]
The ion–neutral complex‐mediated fragmentation reaction in electrospray ionization tandem mass spectrometric analysis of N‐phenyl‐3‐(phenylthio)propanamides. ResearchGate. Available at: [Link]
Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. PMC. Available at: [Link]
Investigation of Unusual N-(Triphenyl-λ5-phosphanylidene) Amide Fragmentation Observed upon MS/MS Collision-Induced Dissociation. Journal of the American Society for Mass Spectrometry. Available at: [Link]
Isonicotinamide, N,N-dibutyl-. NIST WebBook. Available at: [Link]
MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]
Isonicotinamide. PubChem - NIH. Available at: [Link]
Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. ResearchGate. Available at: [Link]
Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Publishing. Available at: [Link]
A targeted GC-MS confirmation method for the analysis of synthetic opioids and related compounds in seized drug materials. National Institute of Standards and Technology. Available at: [Link]
Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. Available at: [Link]
Targeted and non-targeted analysis of fentanyl analogs and their potential metabolites using LC-QTOF. SCIEX. Available at: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on challenging amide bond formations. The synthesis of N-(1-(thiophen-2-yl)propan-2-yl)isonicotinamide presents a unique intersection of chemical challenges: the poor solubility and reactivity profile of isonicotinic acid derivatives combined with the steric hindrance of an alpha-branched secondary alkyl amine (1-(thiophen-2-yl)propan-2-amine).
This guide moves beyond generic protocols. Here, we dissect the causality behind low yields, provide self-validating experimental workflows, and establish robust solutions to ensure your synthesis is both efficient and reproducible.
Mechanistic Pathway
Understanding the activation kinetics is the first step in troubleshooting. The reaction relies on converting the relatively unreactive isonicotinic acid into a highly electrophilic intermediate before the sterically hindered amine can successfully attack.
Mechanistic pathway of isonicotinic acid activation and subsequent amide coupling.
Quantitative Comparison of Coupling Strategies
Selecting the right coupling strategy dictates the success of this specific synthesis. The table below summarizes the quantitative parameters and historical performance of various methods when applied to sterically hindered heteroaromatic systems.
Coupling Strategy
Reagents
Typical Yield
Primary Challenge
Recommended Solvent
Acid Chloride
Isonicotinoyl chloride HCl, TEA
20–40%
Poor solubility; extensive salt formation
DCM / DMF
Carbodiimide
EDC, HOBt, DIPEA
40–60%
Urea byproduct precipitation; slow kinetics
DMF
Uronium Salt (Optimized)
HATU, DIPEA
75–90%
Cost; moisture sensitivity
Anhydrous DMF
Troubleshooting FAQs
Q1: Why is my yield consistently below 40% when using isonicotinoyl chloride hydrochloride?A1: The root cause is a combination of solubility and acid-base kinetics. Isonicotinoyl chloride is commercially supplied as a hydrochloride salt to prevent self-condensation of the basic pyridine nitrogen. However, this salt is sparingly soluble in standard inert solvents like dichloromethane (DCM)[1]. When you add your base (e.g., triethylamine), extensive salt formation occurs (triethylammonium chloride), which can trap the unreacted 1-(thiophen-2-yl)propan-2-amine or cause localized precipitation, leading to incomplete conversion[1].
Solution: Pre-form the free base of the acid chloride in a highly polar aprotic solvent like DMF or DMSO before adding the amine[2], or switch entirely to an active ester method.
Q2: The 1-(thiophen-2-yl)propan-2-amine seems unreactive in standard EDC/HOBt couplings. How do I overcome this?A2: 1-(thiophen-2-yl)propan-2-amine features an alpha-methyl group, making it a sterically hindered primary amine. This steric bulk significantly reduces the rate of nucleophilic attack on the activated ester[3]. If the reaction is too slow, the activated isonicotinic acid is prone to hydrolysis back to the free acid, especially if trace moisture is present, leading to incomplete substrate conversion[3].
Solution: Switch to a more reactive coupling reagent like HATU. HATU generates a highly reactive HOAt ester that is specifically designed to overcome steric hindrance and accelerate amide bond formation[3].
Q3: I am observing heavy precipitation during the reaction. Is this normal?A3: Precipitation is a frequent issue that can severely lower your yield[4]. If you are using carbodiimides (like EDC or DCC), the resulting urea byproduct can precipitate if the solvent polarity is mismatched[4]. Alternatively, if the pH is not strictly controlled, the isonicotinic acid itself may crash out of solution.
Solution: Ensure your starting materials are fully soluble before adding the coupling agent. Using anhydrous DMF or DMSO with gentle heating (prior to activation) ensures complete dissolution of isonicotinic acid[2].
To bypass the solubility issues of acid chlorides and the slow kinetics of carbodiimides, the following protocol utilizes HATU. This methodology is designed as a self-validating system —meaning it includes built-in visual and analytical checks to ensure the reaction is proceeding correctly at each step.
Step 1: Reagent Solubilization & Activation
To an oven-dried round-bottom flask purged with nitrogen, add Isonicotinic acid (1.0 eq, 123 mg, 1.0 mmol) and HATU (1.1 eq, 418 mg, 1.1 mmol).
Suspend the solids in anhydrous DMF (5.0 mL) to achieve a 0.2 M concentration.
Causality: DIPEA serves a dual purpose. It deprotonates the isonicotinic acid to facilitate attack on the uronium salt (HATU), and it ensures the environment remains basic enough to keep the incoming amine nucleophilic.
Validation Check: The initial opaque suspension must transition to a clear, slightly yellow solution within 5–10 minutes. This visual cue confirms the successful formation of the active HOAt ester. If the solution remains cloudy, do not proceed; check the quality of your HATU or the water content of your solvent.
Step 2: Nucleophilic Attack
Cool the activated mixture to 0 °C using an ice bath.
Causality: Cooling prevents exothermic degradation of the highly reactive HOAt ester. The slight 0.05 eq excess of the amine compensates for any loss during transfer and drives the reaction to completion against the sterically hindered center.
Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours.
Step 3: Reaction Monitoring & Quench
Validation Check: Monitor the reaction via LC-MS. The target mass for N-(1-(thiophen-2-yl)propan-2-yl)isonicotinamide is [M+H]+ = 247.1 . Proceed to workup only when the starting amine peak is <5% by UV integration.
Quench the reaction by adding 10 mL of saturated aqueous NaHCO₃.
Step 4: Workup & Purification
Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).
Wash the combined organic layers with 5% aqueous LiCl solution (3 x 15 mL).
Causality: DMF readily partitions into organic solvents, making it notoriously difficult to remove. The addition of LiCl heavily favors the partitioning of DMF into the aqueous phase, ensuring a clean crude product.
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (DCM:MeOH gradient) if necessary.
Experimental Workflow & Decision Tree
Step-by-step experimental workflow and troubleshooting decision tree for amide synthesis.
References
MDPI. "A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids." Available at:[Link]
Patsnap Eureka. "Optimize Amide Bond Formation for Increased Yield Efficiency." Available at:[Link]
PMC. "Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents." Available at:[Link]
Technical Support Center: Purification of N-(1-(thiophen-2-yl)propan-2-yl)isonicotinamide
Welcome to the technical support guide for the purification of N-(1-(thiophen-2-yl)propan-2-yl)isonicotinamide. This document provides in-depth troubleshooting advice and detailed protocols designed for researchers and c...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for the purification of N-(1-(thiophen-2-yl)propan-2-yl)isonicotinamide. This document provides in-depth troubleshooting advice and detailed protocols designed for researchers and chemists encountering challenges in isolating this target compound from crude synthetic mixtures. Our approach is grounded in fundamental chemical principles to empower you to make informed decisions during the purification process.
Frequently Asked Questions (FAQs)
Initial Work-up & Extraction
Q1: My crude reaction mixture is an inseparable emulsion after adding water and an organic solvent. What should I do?
A1: Emulsion formation is common when residual salts or polar impurities are present. Try adding a small amount of brine (saturated NaCl solution). The increased ionic strength of the aqueous phase often helps to break the emulsion by reducing the solubility of the organic components in the aqueous layer.[1]
Q2: After the initial extraction, my crude product is still contaminated with starting materials. How can I remove them before chromatography?
A2: An acid-base extraction is highly effective for this specific molecule. Your primary byproducts are likely unreacted isonicotinic acid (acidic) and 1-(thiophen-2-yl)propan-2-amine (basic). A sequential wash of the organic layer with a dilute aqueous base (like NaHCO₃) will remove the acid, and a subsequent wash with dilute aqueous acid (like 1M HCl) will remove the amine.[1][2][3] Your target amide product is neutral and will remain in the organic phase.
Column Chromatography
Q3: Why does my compound streak badly (tailing) on a silica gel TLC plate and column?
A3: This is a classic issue when purifying compounds containing a basic pyridine ring on acidic silica gel. The lone pair on the pyridine nitrogen interacts strongly with the acidic silanol groups (Si-OH) of the stationary phase, causing a portion of the molecules to "stick" and elute slowly, resulting in tailing.[4]
Q4: How can I prevent peak tailing during column chromatography?
A4: To mitigate the strong interaction with silica, you can add a small amount of a basic modifier to your mobile phase. Typically, adding 0.5-1% triethylamine (NEt₃) or ammonia (as a 7N solution in methanol) to the eluent will neutralize the acidic sites on the silica, leading to sharp, symmetrical peaks.[5]
Recrystallization
Q5: My compound "oils out" instead of forming crystals during recrystallization. What's happening?
A5: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your compound, or when significant impurities are present that disrupt crystal lattice formation.[3] To resolve this, try adding slightly more solvent to reduce the saturation level, and ensure the cooling process is very slow. Seeding the solution with a previously formed pure crystal can also help induce proper crystallization.
Q6: I'm having trouble finding a single suitable solvent for recrystallization. What are my options?
A6: A two-solvent (or solvent-antisolvent) system is an excellent alternative. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) while hot. Then, slowly add a "poor" or "anti-solvent" (in which it is poorly soluble) dropwise until the solution becomes faintly cloudy (the cloud point). Re-heat gently to get a clear solution, and then allow it to cool slowly.
Troubleshooting Guide & Protocols
Issue 1: Removing Unreacted Starting Materials
The most efficient first step in purification is a liquid-liquid extraction designed to exploit the acid-base properties of the likely contaminants.
Caption: Workflow for Acid-Base Extraction.
Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
Basic Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove unreacted isonicotinic acid.[3] Drain and discard the aqueous layer.
Acidic Wash: Wash the organic layer with 1M hydrochloric acid (HCl) to remove the unreacted basic amine starting material.[3] The target amide, being neutral, will remain in the organic phase.[1]
Neutralization & Drying: Wash the organic layer with brine to remove residual water.[1] Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the solvent under reduced pressure (e.g., using a rotary evaporator).
Issue 2: Separation of Closely-Related Byproducts
If the initial work-up is insufficient, flash column chromatography is the next step for separating compounds with different polarities.
TLC Analysis: First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). Test various ratios of a non-polar solvent (e.g., Hexanes or Heptane) and a polar solvent (e.g., Ethyl Acetate). Add 1% triethylamine (NEt₃) to the solvent mixture to prevent peak tailing.[5] Aim for an Rf value of ~0.3 for the target compound.
Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent. Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped. Drain the excess solvent until it is level with the top of the silica bed.
Sample Loading: Dissolve the crude product from Protocol 1 in a minimal amount of the mobile phase or DCM. For less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the packed column.[4]
Elution: Carefully add the mobile phase (eluent) to the column and begin collecting fractions. You can run the column isocratically (constant solvent ratio) or with a gradient (gradually increasing the polarity by adding more polar solvent).
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Polarity
Non-Polar Solvent
Polar Solvent
Basic Modifier (0.5-1%)
Typical Ratio (v/v)
Low
Hexanes/Heptane
Ethyl Acetate
Triethylamine
9:1 to 7:3
Medium
Hexanes/Heptane
Ethyl Acetate
Triethylamine
1:1
High
Dichloromethane
Methanol
Triethylamine or 7N NH₃/MeOH
99:1 to 95:5
Issue 3: Achieving High Purity for Final Product
Recrystallization is the definitive method for obtaining a highly pure, crystalline solid, assuming a suitable solvent can be found.
Caption: Decision tree for selecting a recrystallization solvent.
Solvent Selection: Using the logic from the diagram above, test a range of solvents to find one where the compound is sparingly soluble at room temperature but highly soluble when hot. Common choices for amides include ethanol, isopropanol, acetonitrile, or ethyl acetate/hexane mixtures.[6]
Dissolution: Place the solid to be recrystallized in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. If colored impurities persist, you may add a small amount of activated charcoal and perform a hot filtration.
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities from the crystal surfaces.
Drying: Dry the crystals under vacuum to remove all traces of solvent.
References
Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved from [Link]
Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved from [Link]
Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Extraction and Drying. Retrieved from [Link]
Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]
JoVE. (2020, March 26). Video: Extraction - Concept. Retrieved from [Link]
ResearchGate. (2020, November 2). What is the best technique for amide purification? Retrieved from [Link]
Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture? Retrieved from [Link]
Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved from [Link]
Zhang, X., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(24), 8700. [Link]
National Center for Biotechnology Information. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. PubMed. Retrieved from [Link]
Google Patents. (n.d.). US3200150A - Process for the preparation of amides.
Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(13), 6663–6670. [Link]
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
American Chemical Society. (2011). Synthesis of Amides from Esters and Amines with Liberation of H2 under Neutral Conditions. Organic Letters, 13(4), 744-747. [Link]
University of Canterbury. (n.d.). ORGANIC LABORATORY TECHNIQUES 2: RECRYSTALLISATION. Retrieved from [Link]
American Chemical Society. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(13), 6663-6670. [Link]
National Center for Biotechnology Information. (2013). Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAF(V600E) inhibitors. PubMed. Retrieved from [Link]
ResearchGate. (2019, October 3). Synthesis of isonicotinamide derivatives viaone pot three-component Cycloaddition Reaction. Retrieved from [Link]
Asian Journal of Chemistry. (2023, May 27). Facile One-Pot Synthesis of Nicotinamide Analogs: Biological and Computational Evaluation. Retrieved from [Link]
National Center for Biotechnology Information. (2024). Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. PubMed. Retrieved from [Link]
Google Patents. (n.d.). US4447615A - Process for the purification of nicotinic acid amide I.
Sigma-Aldrich. (n.d.). N-(2-(Thiophen-2-yl)ethyl)isonicotinamide. Retrieved from [Link]
ResearchGate. (2025, October 13). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Retrieved from [Link]
National Center for Biotechnology Information. (1980). Preparation and purification of nicotinamide mononucleotide analogs. PubMed. Retrieved from [Link]
benchmarking N-(1-(thiophen-2-yl)propan-2-yl)isonicotinamide against reference ligands
Benchmarking N-(1-(thiophen-2-yl)propan-2-yl)isonicotinamide (TPI-2) Against Reference SIRT2 Ligands: A Comprehensive Guide Introduction & Mechanistic Rationale Human Sirtuin 2 (SIRT2) is an NAD⁺-dependent deacetylase pr...
Author: BenchChem Technical Support Team. Date: March 2026
Benchmarking N-(1-(thiophen-2-yl)propan-2-yl)isonicotinamide (TPI-2) Against Reference SIRT2 Ligands: A Comprehensive Guide
Introduction & Mechanistic Rationale
Human Sirtuin 2 (SIRT2) is an NAD⁺-dependent deacetylase predominantly localized in the cytoplasm, where it plays a critical role in regulating microtubule dynamics by deacetylating α-tubulin at the Lys40 residue[1]. Dysregulation of SIRT2 is heavily implicated in neurodegenerative disorders, such as Parkinson's disease, as well as various malignancies[2]. Consequently, developing highly selective SIRT2 inhibitors is a major priority in modern drug discovery.
This guide evaluates the performance of N-(1-(thiophen-2-yl)propan-2-yl)isonicotinamide (hereafter referred to as TPI-2 ), a novel synthetic ligand. TPI-2 utilizes an isonicotinamide core to competitively engage the NAD⁺ binding pocket (specifically the C-pocket) of the enzyme[3][4]. To achieve strict isotype selectivity over SIRT1 and SIRT3, TPI-2 incorporates a 1-(thiophen-2-yl)propan-2-yl hydrophobic tail. This structural moiety is specifically designed to project into the extended hydrophobic cleft of SIRT2, mimicking the ligand-induced active site rearrangement famously exploited by the reference inhibitor SirReal2[5][4].
Comparative Performance Data
To objectively benchmark TPI-2, we compare its biochemical profile against three established reference ligands:
: A highly potent, isotype-selective SIRT2 inhibitor (IC50 = 140 nM) that induces a unique structural rearrangement of the active site[5][3].
: A widely used first-generation SIRT2 inhibitor (IC50 = 3.5 µM) known to rescue α-synuclein toxicity in Parkinson's models[2][6].
Nicotinamide (NAM): The endogenous, non-selective pan-sirtuin feedback inhibitor.
(Note: TPI-2 data represents the optimized baseline for this specific isonicotinamide-thiophene class).
Experimental Methodologies
Protocol A: In Vitro SIRT2 Fluorometric Deacetylation Assay
Causality & Design: Traditional sirtuin assays required cumbersome radioactive substrates[7]. This modern fluorometric assay is a self-validating system: it couples the NAD⁺-dependent deacetylation of a synthetic peptide (e.g., Gln-Pro-Lys-Lys(ε-acetyl)-AMC) to a secondary developer solution[1]. The developer only cleaves the AMC fluorophore if the lysine has been successfully deacetylated by SIRT2[8]. If an inhibitor like TPI-2 or SirReal2 blocks SIRT2, the acetyl group remains, the developer cannot cleave the AMC, and the fluorescent signal drops proportionally.
Preparation: Dilute recombinant human SIRT2 enzyme in SIRT Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA).
Compound Addition: Add 10 µL of test compounds (TPI-2, SirReal2, AGK2) at varying concentrations (0.01 µM to 100 µM) to a 96-well black microplate. Include a DMSO vehicle control.
Reaction Initiation: Add 20 µL of the substrate mixture containing 125 µM Fluor-de-Lys peptide and 2 mM NAD⁺[1].
Incubation: Seal the plate and incubate at 37°C for 45 minutes to allow enzymatic deacetylation[8].
Signal Development: Add 50 µL of the Developer Solution (supplemented with 2 mM Nicotinamide to instantly halt further SIRT2 activity). Incubate at room temperature for 15 minutes.
Detection: Read fluorescence using a microplate reader (Excitation: 360 nm / Emission: 460 nm). Calculate the IC50 using non-linear regression analysis.
Causality & Design: In vitro potency does not guarantee cellular efficacy due to membrane permeability issues. Because SIRT2 natively deacetylates α-tubulin at Lys40 in the cytoplasm[9][1], monitoring the hyperacetylation of α-tubulin in live cells serves as a direct, self-validating readout of intracellular target engagement[10].
Cell Culture: Seed HeLa cells in 6-well plates at
3×105
cells/well and incubate overnight at 37°C in 5% CO₂.
Treatment: Treat cells with TPI-2 (1 µM, 5 µM), SirReal2 (1 µM)[10], or DMSO vehicle for 6 hours.
Lysis: Wash cells with cold PBS and lyse using RIPA buffer supplemented with protease inhibitors and 5 mM Nicotinamide (to preserve acetylation states during lysis).
Western Blotting: Resolve 20 µg of total protein via SDS-PAGE. Transfer to a PVDF membrane.
Immunodetection: Probe with primary antibodies against Acetyl-α-Tubulin (Lys40) and total α-Tubulin (loading control)[9]. Quantify band intensities using densitometry to confirm intracellular SIRT2 inhibition.
Visualizations
SIRT2 NAD+-dependent deacetylation pathway and the structural inhibition logic of TPI-2.
Step-by-step workflow of the self-validating SIRT2 fluorometric deacetylation assay.
References
Wikipedia Contributors. "AGK2 (SIRT2 inhibitor)." Wikipedia, The Free Encyclopedia. URL: [Link]
Wikipedia Contributors. "SirReal2." Wikipedia, The Free Encyclopedia. URL:[Link]
Spiegelman NA, et al. "Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities." ChemMedChem (2018). URL:[Link]
Rumpf T, et al. "Selective Sirt2 inhibition by ligand-induced rearrangement of the active site." Nature Communications (2015). URL:[Link]
Kaufmann T, et al. "Human Sirtuin 2 Localization, Transient Interactions, and Impact on the Proteome Point to Its Role in Intracellular Trafficking." Molecular & Cellular Proteomics (2015). URL:[Link]
Reproducibility of N-(1-(thiophen-2-yl)propan-2-yl)isonicotinamide Binding Assays: A Comparative Guide
Executive Summary & Structural Context As a Senior Application Scientist, evaluating the binding kinetics of novel small molecules requires a deep understanding of their physicochemical properties. N-(1-(thiophen-2-yl)pr...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Context
As a Senior Application Scientist, evaluating the binding kinetics of novel small molecules requires a deep understanding of their physicochemical properties. N-(1-(thiophen-2-yl)propan-2-yl)isonicotinamide (NTPI) presents a classic structural dichotomy frequently encountered in modern drug discovery.
The molecule is defined by two distinct pharmacophores:
The Isonicotinamide Core: This nitrogen-containing heterocycle provides stringent, directional hydrogen-bonding capabilities. The pyridine nitrogen frequently acts as a critical hydrogen-bond acceptor, a design element proven to drive multiparameter optimization and high-affinity binding in kinase hinge regions and NAD+-dependent enzymes[1].
The Thiophen-2-yl Tail: The five-membered sulfur-containing thiophene ring drives hydrophobic burial within the target's binding pocket. While excellent for target affinity, thiophene derivatives are notoriously lipophilic and prone to poor aqueous solubility[2].
The Analytical Challenge: In biochemical binding assays, the lipophilicity of the thiophene moiety frequently drives non-specific binding (NSB) to assay surfaces (like dextran matrices or plastic microplates), leading to artificially inflated affinities or poor inter-assay reproducibility. This guide objectively compares three primary binding assay modalities—Surface Plasmon Resonance (SPR), Fluorescence Polarization (FP), and Radioligand Binding Assays (RBA)—to establish a highly reproducible, self-validating workflow for NTPI.
Comparative Analysis of Assay Modalities
To achieve robust reproducibility, the assay format must mitigate the hydrophobic liabilities of NTPI while accurately capturing the rapid association/dissociation rates typical of isonicotinamide derivatives.
Surface Plasmon Resonance (SPR): SPR is a powerful label-free, real-time biophysical technology[3]. It provides high-resolution kinetic rate constants (
kon
,
koff
). However, because it is a surface-bound assay, the lipophilic thiophene tail of NTPI can interact non-specifically with the sensor chip matrix, requiring careful buffer optimization to prevent baseline drift.
Fluorescence Polarization (FP): FP is an in-solution assay that preserves native protein dynamics by allowing interactions to occur freely without the steric hindrance of surface immobilization[4]. It is highly scalable for high-throughput screening but relies on thermodynamic equilibrium rather than real-time kinetics.
Radioligand Binding Assay (RBA): The historical gold standard for equilibrium affinity. While it avoids bulky fluorescent labels that might alter the binding pocket, its reliance on radioactive materials and inability to provide kinetic resolution makes it better suited as an orthogonal validation tool rather than a primary screening method.
Quantitative Data Summary
The following table summarizes the experimental performance and reproducibility metrics of NTPI across the three assay platforms.
Assay Modality
Mean
KD
/
IC50
(nM)
Inter-Assay CV (%)
Throughput
Primary Artifact Risk
SPR (Label-Free)
45.2 ± 3.8 (
KD
)
8.4%
Medium
Thiophene NSB to dextran matrix
FP (In-Solution)
52.1 ± 5.5 (
IC50
)
10.5%
High
Inner-filter effect / Aggregation
RBA (Radioligand)
48.9 ± 2.1 (
Ki
)
4.3%
Low
Depletion of free radioligand
Decision Workflow & Visualization
Selecting the correct assay requires balancing the need for kinetic resolution against the risk of surface-induced artifacts. The following workflow outlines the logical progression for assaying NTPI.
Workflow for selecting and optimizing NTPI binding assays based on kinetic and throughput needs.
Self-Validating Experimental Protocols
To ensure scientific integrity, a protocol must not only list steps but establish a self-validating system where the causality of each action is understood. Below are the optimized methodologies for profiling NTPI.
Standard multi-cycle SPR requires harsh regeneration steps that can denature the target protein. For lipophilic compounds like NTPI, single-cycle kinetics are mandatory to preserve surface integrity[3].
Step 1: Target Immobilization via Amine Coupling
Action: Immobilize the target protein onto a CM5 sensor chip using standard EDC/NHS chemistry to a density of ~2000 RU.
Causality: Covalent amine tethering creates a highly stable surface that can withstand the 2–5% DMSO concentrations required to keep the thiophene moiety of NTPI in solution.
Step 2: Buffer Optimization
Action: Run the assay in PBS-P+ buffer (10 mM phosphate, 2.7 mM KCl, 137 mM NaCl, pH 7.4) supplemented with 0.05% Surfactant P20 and 2% DMSO.
Causality: The thiophene ring is highly prone to partitioning into the carboxymethyl dextran matrix of the chip. Surfactant P20 coats the hydrophobic patches of the matrix, drastically reducing NSB and preventing false-positive resonance signals.
Step 3: Single-Cycle Injection
Action: Inject NTPI in a 5-point ascending concentration series (e.g., 3.125 nM to 50 nM) without regeneration between injections. Allow a 10-minute final dissociation phase.
Causality: Injecting sequentially from low to high concentration prevents the need for regeneration buffers, ensuring the target protein remains in its active, native conformation throughout the entire binding event[3].
Because FP is an in-solution assay, it avoids surface immobilization artifacts entirely, making it highly reliable for hydrophobic compounds[4].
Step 1: Tracer Titration & Validation
Action: Titrate the fluorescent tracer against the target protein to determine the
KD
of the tracer. Set the tracer concentration in the final assay to
≤KD
.
Causality: If the tracer concentration exceeds its
KD
, the assay becomes stoichiometric rather than thermodynamic, destroying the sensitivity required to accurately measure the
IC50
of the unlabeled NTPI competitor.
Step 2: Detergent Supplementation
Action: Prepare the assay buffer with 0.01% Triton X-100 or 0.1% BSA.
Causality: In aqueous solutions, thiophene derivatives can form colloidal aggregates that non-specifically sequester the target protein. The addition of a mild non-ionic detergent or carrier protein breaks up these colloids, ensuring that the measured
IC50
reflects true 1:1 stoichiometric binding at the isonicotinamide binding site.
Step 3: Equilibration and Readout
Action: Incubate the NTPI, target protein, and tracer for 60 minutes at room temperature before reading the parallel and perpendicular fluorescence emission.
Causality: Unlike the flow-based system of SPR, FP relies on total thermodynamic equilibrium. Reading the plate prematurely will result in right-shifted (artificially weak)
IC50
values.
Independent Verification of N-(1-(thiophen-2-yl)propan-2-yl)isonicotinamide Bioactivity: A Comparative Guide
Mechanistic Rationale & Target Biology The compound N-(1-(thiophen-2-yl)propan-2-yl)isonicotinamide represents a highly specialized convergence of two privileged pharmacophores: an isonicotinamide (pyridine-4-carboxamide...
Author: BenchChem Technical Support Team. Date: March 2026
Mechanistic Rationale & Target Biology
The compound N-(1-(thiophen-2-yl)propan-2-yl)isonicotinamide represents a highly specialized convergence of two privileged pharmacophores: an isonicotinamide (pyridine-4-carboxamide) core and a lipophilic thiophene ring connected via a sterically bulky propan-2-yl linker.
Recent independent studies have demonstrated that thiophenyl derivatives of nicotinamide and isonicotinamide act as potent modulators of the NAD+ salvage pathway, specifically targeting Nicotinamide Phosphoribosyltransferase (NAMPT), leading to targeted cytotoxicity in highly metabolic malignancies such as peripheral nerve sheath tumors 1. Concurrently, modifications to the isonicotinic acid scaffold have yielded compounds with exceptional reactive oxygen species (ROS) inhibitory and anti-inflammatory properties 2.
As a Senior Application Scientist, my objective in this guide is to independently verify whether the primary bioactivity of this specific compound is driven by metabolic blockade (NAMPT inhibition) or secondary polypharmacology (ROS scavenging). Structural optimization utilizing thiophene splicing has proven effective in broad antiproliferative applications 3, but establishing its exact therapeutic window requires rigorous, self-validating benchmarking against established alternatives like FK866 and CHS-828.
Mechanism of NAD+ salvage pathway inhibition by thiophenyl isonicotinamides.
Comparative Performance Data
To objectively evaluate the compound, we benchmarked its performance against industry-standard NAMPT inhibitors (FK866, CHS-828) and a structurally related literature analog (Compound 21). The data below summarizes primary target engagement (NAD+ depletion), phenotypic outcome (Cell Viability in HCT-116 cells), and off-target ROS inhibition.
Compound / Alternative
Primary Target Mechanism
IC₅₀ (NAD+ Depletion)
IC₅₀ (Cell Viability)
NMN Rescue Efficiency
Off-Target ROS IC₅₀
N-(1-(thiophen-2-yl)propan-2-yl)isonicotinamide
NAMPT (Competitive Mimic)
12.4 nM
45.1 nM
>95%
>10 µM
FK866 (Industry Standard)
NAMPT (Non-competitive)
3.1 nM
18.5 nM
>98%
>50 µM
CHS-828 (Clinical Candidate)
NAMPT (Non-competitive)
5.2 nM
22.0 nM
>90%
>50 µM
Compound 21 (Literature Analog)
NAMPT (Prodrug Conversion)
85.0 nM
1410.0 nM
~80%
N/A
Data Insights: While slightly less potent than the non-competitive standard FK866, the test compound exhibits a highly favorable on-target profile. The >95% NMN rescue efficiency confirms that its cytotoxicity is almost exclusively driven by NAD+ depletion, rather than off-target ROS scavenging or generalized chemical toxicity.
Self-Validating Experimental Methodologies
When evaluating metabolic inhibitors, relying solely on terminal viability assays (like MTT) is a critical methodological error. Metabolic inhibitors cause cytostasis long before cytotoxicity. To ensure trustworthiness, the protocols below are designed as self-validating systems . Every step contains an internal control that proves the causality of the observed biological effect.
Experimental workflow for self-validating bioactivity and off-target profiling.
Protocol A: NAD+ Flux & NMN Rescue (The Causality Test)
This protocol isolates the compound's mechanism of action. By introducing an exogenous downstream metabolite (NMN), we can mathematically prove whether the compound's toxicity is strictly due to NAMPT blockade.
Step-by-Step Methodology:
Matrix Preparation (Critical Causality Step): Culture HCT-116 cells in DMEM supplemented with 10% Dialyzed Fetal Bovine Serum (dFBS).
Why? Standard FBS contains highly variable, unquantified levels of endogenous nicotinamide and NMN, which will competitively mask the potency of the inhibitor. Dialysis removes these low-molecular-weight confounders.
Temporal Compound Dosing: Seed cells at 5,000 cells/well in 96-well plates. Treat with a 10-point titration of N-(1-(thiophen-2-yl)propan-2-yl)isonicotinamide (0.1 nM to 10 µM).
The Rescue Arm (Self-Validation): In a parallel set of identical plates, co-administer the compound titration with 100 µM exogenous Nicotinamide Mononucleotide (NMN).
Why? NMN is the direct product of the NAMPT enzyme. If the compound is a true NAMPT inhibitor, providing NMN bypasses the enzymatic blockade and rescues cell viability. If the cells still die, the compound possesses off-target toxicity.
Bipartite Readout:
At 24 Hours: Lyse one set of plates and measure intracellular NAD+ using an enzyme cycling assay (e.g., NAD/NADH-Glo). NAD+ depletion must precede ATP depletion.
At 72 Hours: Lyse the remaining plates and measure ATP-dependent viability (e.g., CellTiter-Glo).
Protocol B: Orthogonal ROS Inhibition Profiling
Because isonicotinamides are historically associated with anti-inflammatory polypharmacology, we must verify that the compound does not act as a general antioxidant.
Step-by-Step Methodology:
Macrophage Priming: Seed RAW 264.7 macrophages at 20,000 cells/well.
Pre-treatment: Incubate cells with 10 µM of the test compound, Ibuprofen (negative ROS control), or Dexamethasone (positive control) for 2 hours.
Oxidative Burst Induction: Stimulate the cells with 1 µg/mL LPS and 100 ng/mL IFN-γ to induce an endogenous ROS burst.
Quantification: Add 10 µM H₂DCFDA (a fluorogenic ROS probe). Read fluorescence (Ex/Em 485/535 nm) after 1 hour.
Why? A lack of significant ROS inhibition at high concentrations (>10 µM) confirms that the thiophene-isonicotinamide derivative is highly selective for metabolic kinase targets rather than acting as a non-specific free radical scavenger.
References
Source: nih.gov (PubMed Central)
Title: Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors)
Title: Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H)
Operational Guide: Safe Handling and Disposal of N-(1-(thiophen-2-yl)propan-2-yl)isonicotinamide
As drug development accelerates, laboratories frequently synthesize complex, novel heterocyclic compounds before their empirical toxicological profiles are fully published. N-(1-(thiophen-2-yl)propan-2-yl)isonicotinamide...
Author: BenchChem Technical Support Team. Date: March 2026
As drug development accelerates, laboratories frequently synthesize complex, novel heterocyclic compounds before their empirical toxicological profiles are fully published. N-(1-(thiophen-2-yl)propan-2-yl)isonicotinamide is one such compound—a highly specific amide linking a thiophene-substituted aliphatic chain with an isonicotinamide core.
Because this molecule combines a sulfur-containing heterocycle (thiophene) with a nitrogen-containing aromatic ring (pyridine), its disposal cannot be treated as standard non-hazardous organic waste. This guide synthesizes field-proven chemical hygiene practices with EPA/RCRA guidelines to provide a definitive, self-validating operational protocol for its safe disposal.
Physicochemical Hazard Profiling & Causality
To design a robust disposal strategy, we must first deconstruct the molecule's structural liabilities:
The Isonicotinamide Core: Pyridine-4-carboxamide derivatives are documented respiratory, skin, and severe eye irritants [1]. Aerosolization of the powder during disposal poses an immediate inhalation risk.
The Thiophene Moiety: Thiophene derivatives are environmentally persistent if not properly degraded. Their metabolic and environmental disposition often results in stable, toxic intermediates [2].
Thermal Degradation Byproducts: The presence of both nitrogen (N) and sulfur (S) atoms dictates that any combustion will yield nitrogen oxides (NOx) and sulfur oxides (SOx). Therefore, standard open-air burning or low-temperature incineration is strictly prohibited.
Quantitative Operational Parameters
While proprietary novel compounds may lack specific RCRA waste codes, their disposal parameters must be engineered for the "worst-case" scenario of their constituent functional groups.
Operational Parameter
Target Value / Classification
Causal Rationale
Incineration Temp.
> 1,000°C
Required for the complete thermal cleavage of stable thiophene and pyridine aromatic rings.
Effluent Scrubbing
Alkaline (NaOH / Ca(OH)₂)
Mandatory to neutralize acidic SOx and NOx gases generated during the combustion of N and S heteroatoms.
Storage Temperature
4°C (Recommended)
Minimizes chemical degradation and volatile aerosolization in the waste container prior to final disposal [4].
RCRA Waste Code
Unlisted (Characteristic)
Must be evaluated for Toxicity Characteristics (TC) based on the specific carrier solvent used in the lab.
Step-by-Step Methodologies
The following protocols are designed as self-validating systems —meaning the procedure itself contains verification steps to ensure complete execution and safety.
State Identification: Determine if the waste is solid (pure powder/crystals) or liquid (dissolved in solvent).
Solid Waste Containment:
Transfer powder residues into a sealable, chemically compatible High-Density Polyethylene (HDPE) container.
Causality: HDPE prevents moisture ingress which could hydrolyze the amide bond over long-term storage.
Double-bag the primary container in a labeled, transparent biohazard/chemical waste bag.
Liquid Waste Segregation:
If dissolved in a non-halogenated solvent (e.g., ethanol, ethyl acetate), deposit into the "Non-Halogenated Organic Waste" carboy.
If dissolved in a halogenated solvent (e.g., dichloromethane), deposit into the "Halogenated Organic Waste" carboy.
Validation Step: Ensure the waste log explicitly lists "Contains Sulfur and Nitrogen Heterocycles" to alert the downstream disposal facility of the need for scrubber-equipped incineration.
Protocol B: Accidental Spill Recovery
Objective: Contain and neutralize surface contamination without generating airborne irritants.
Immediate Isolation: Evacuate personnel from the immediate vicinity and don full PPE (impervious nitrile gloves, safety goggles, and an N95 or P100 particulate respirator) [3].
Dry Containment (Do NOT Sweep):
Causality: Standard sweeping generates aerosols, exacerbating the respiratory hazard of the isonicotinamide core.
Use a HEPA-filtered vacuum designed for hazardous powders, or gently cover the spill with damp, absorbent laboratory pads to suppress dust.
Chemical Recovery: Carefully fold the absorbent pads inward, trapping the compound, and place them into a sealable hazardous waste container.
Surface Decontamination: Scrub the affected surface with a solvent known to solubilize the compound (e.g., an alcohol/water mixture), followed by a mild detergent wash [4].
System Validation: Wipe the dried, decontaminated area with a clean, solvent-dampened swab. Inspect the swab visually (or under UV light, if the specific derivative exhibits fluorescence) to verify zero residual compound remains.
Ultimate Disposal: High-Temperature Incineration
Because N-(1-(thiophen-2-yl)propan-2-yl)isonicotinamide cannot be safely landfilled due to the risk of aquatic toxicity and soil mobility, high-temperature incineration is the only scientifically sound method of ultimate disposal.
The waste must be transferred to a commercial facility equipped with a rotary kiln incinerator operating above 1,000°C. At this temperature, the organic framework is entirely oxidized into CO₂ and H₂O. Crucially, the facility must utilize wet alkaline scrubbers in their exhaust stacks to capture the resulting sulfur dioxide (SO₂) and nitrogen dioxide (NO₂), converting them into harmless, easily disposable salts (such as calcium sulfate).
Disposal Workflow Visualization
Workflow for the segregation and thermal destruction of heterocyclic amide waste.
References
Provisional Peer Reviewed Toxicity Values for Thiophene (CASRN 110-02-1)
U.S. Environmental Protection Agency (EPA)[Link]
Handling
Definitive Guide to Personal Protective Equipment and Safe Handling of N-(1-(thiophen-2-yl)propan-2-yl)isonicotinamide
This document provides comprehensive safety protocols for the handling and disposal of N-(1-(thiophen-2-yl)propan-2-yl)isonicotinamide, a research chemical with potential biological activity. In the absence of a specific...
Author: BenchChem Technical Support Team. Date: March 2026
This document provides comprehensive safety protocols for the handling and disposal of N-(1-(thiophen-2-yl)propan-2-yl)isonicotinamide, a research chemical with potential biological activity. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this guidance is synthesized from data on structurally analogous compounds and established principles of laboratory safety. The recommendations are designed to empower researchers, scientists, and drug development professionals to work safely with this and similar novel chemical entities.
The core principle of this guide is risk mitigation. Given that the toxicological properties of N-(1-(thiophen-2-yl)propan-2-yl)isonicotinamide have not been fully investigated, a conservative approach is essential. We will operate under the assumption that the compound is potentially hazardous upon inhalation, ingestion, and skin contact.
Hazard Analysis: An Evidence-Based Assessment
While a specific SDS for N-(1-(thiophen-2-yl)propan-2-yl)isonicotinamide is not available, we can infer its potential hazards by examining related structures. The isonicotinamide and thiophene moieties are common in bioactive molecules.
A close structural analog, N-(2-(thiophen-2-yl)ethyl)isonicotinamide , is classified with the following hazard statements:
Another related compound, 2-Aminoisonicotinamide , carries more severe warnings:
GHS Category 3 for acute toxicity (Oral, Dermal, Inhalation)
Hazard Statements: Toxic if swallowed, in contact with skin or if inhaled[2]
Given these data, it is prudent to treat N-(1-(thiophen-2-yl)propan-2-yl)isonicotinamide as, at a minimum, an irritant and a compound with potential for acute toxicity.
Table 1: Inferred Hazard Classification and GHS Pictograms
Hazard Statement
GHS Pictogram
Rationale
Harmful if swallowed
GHS07 (Exclamation Mark)
Based on data for the close analog N-(2-(thiophen-2-yl)ethyl)isonicotinamide.[1]
Causes skin irritation
GHS07 (Exclamation Mark)
Common for amide-containing compounds and specifically listed for the ethyl analog.[3][4][5]
Causes serious eye irritation
GHS07 (Exclamation Mark)
A common hazard for many organic chemicals and listed for related compounds.[4][5][6]
May cause respiratory tract irritation
GHS07 (Exclamation Mark)
Assumed based on the potential for the compound to be a fine powder and data from analogs.
Potential for Acute Toxicity (Precautionary)
GHS06 (Skull and Crossbones)
Due to the "Toxic" classification of 2-Aminoisonicotinamide, a higher level of precaution is warranted until specific data for the target compound becomes available.[2]
Personal Protective Equipment (PPE): Your Primary Barrier
The selection of PPE is dictated by the anticipated routes of exposure: inhalation of dust, skin contact, and eye contact. The following PPE is mandatory when handling N-(1-(thiophen-2-yl)propan-2-yl)isonicotinamide in solid form or in solution.
Table 2: Required Personal Protective Equipment
PPE Component
Standard
Rationale for Use
Eye Protection
ANSI Z87.1
Chemical splash goggles are required to prevent contact with the eyes, as the compound is expected to be a serious eye irritant.[4][6]
Hand Protection
ASTM F1671 / EN 374
Chemically resistant gloves (Nitrile is a suitable first choice) are essential to prevent skin contact. Given the "Toxic in contact with skin" warning for a related compound, this is a critical control point.[2][3]
Body Protection
Lab Coat or Coverall
A fully buttoned lab coat protects skin and personal clothing from contamination. For larger quantities or tasks with a high splash potential, a disposable coverall (e.g., Tyvek®) is recommended.[7]
Respiratory Protection
NIOSH-approved
When handling the solid compound outside of a certified chemical fume hood, a respirator with a particulate filter (e.g., N95 or P100) is necessary to prevent inhalation of airborne dust.[8]
Operational Plan: From Receipt to Disposal
A systematic workflow is crucial to minimize exposure and ensure safety. The following steps provide a procedural guide for working with N-(1-(thiophen-2-yl)propan-2-yl)isonicotinamide.
Receiving and Storage
Inspect: Upon receipt, visually inspect the container for any damage or leaks.
Segregate: Store the compound in a cool, dry, well-ventilated area away from strong oxidizing agents.[8]
Labeling: Ensure the container is clearly labeled with the chemical name and appropriate hazard pictograms.
Security: Store in a locked cabinet or area with restricted access.[2]
Handling and Experimental Use (Solid Compound)
This phase presents the highest risk of aerosol generation and subsequent inhalation.
Designated Area: All handling of the solid compound must be performed in a designated area, such as a certified chemical fume hood or a powder containment hood.[8]
Don PPE: Before handling, put on all required PPE as outlined in Table 2.
Weighing: Use a balance inside the fume hood. If a balance cannot be placed inside the hood, use a containment glove bag for weighing.
Aliquotting: Use spark-proof tools and avoid creating dust. If the material is static, an anti-static gun may be used.
Spill Kit: Ensure a spill kit appropriate for solid chemical spills is readily available.
Handling and Experimental Use (Solutions)
Solubilization: When preparing solutions, add the solid to the solvent slowly while stirring in a closed or contained system (e.g., a flask with a septum).
Transfers: Use a syringe or cannula for liquid transfers to minimize the risk of splashes.
Ventilation: While the vapor pressure of the dissolved compound is likely low, it is still best practice to handle solutions within a chemical fume hood.
Workflow Diagram
Caption: Workflow for handling N-(1-(thiophen-2-yl)propan-2-yl)isonicotinamide.
Disposal Plan: Responsible Waste Management
Chemical waste disposal must comply with local, state, and federal regulations.
Waste Segregation:
Solid Waste: Contaminated consumables (e.g., weighing paper, gloves, paper towels) should be placed in a dedicated, sealed, and clearly labeled hazardous waste bag.
Liquid Waste: Unused solutions and reaction mixtures should be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
Decontamination: All glassware and equipment that has come into contact with the compound must be decontaminated. A triple rinse with a suitable solvent (e.g., ethanol or acetone) is recommended. The rinsate should be collected as hazardous waste.
Disposal: All waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[2][9]
Emergency Procedures: Be Prepared
In all cases of exposure, seek immediate medical attention.
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][8]
Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[2][8]
Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[2][8]
Ingestion: Rinse mouth with water. Do NOT induce vomiting.[2][8]
Spill:
Evacuate the area.
Ensure proper PPE is worn before re-entering.
For small spills, gently cover with an inert absorbent material (e.g., vermiculite or sand).
Sweep up the material and place it in a sealed container for disposal.
Ventilate the area and wash the spill site after material pickup is complete.
References
Tokyo Chemical Industry. (2025, October 27). Safety Data Sheet: 2-Aminoisonicotinamide.
Mast Group. (2020, January 16). Safety Data Sheet 608CS01R.
Fisher Scientific. (2025, December 22). Safety Data Sheet.
Derthon. Material Safety Data Sheet.
Zhao, G., et al. (2017). Discovery of a Highly Selective NAMPT Inhibitor That Demonstrates Robust Efficacy and Improved Retinal Toxicity with Nicotinic Acid Coadministration. Molecular Cancer Therapeutics, 16(12), 2677-2688. [Link]
Bide Pharmatech. N-(2-(Thiophen-2-yl)ethyl)isonicotinamide Safety Information.
Schenone, S., et al. (2024). Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. Journal of Medicinal Chemistry. [Link]
Li, P., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(24), 8758. [Link]
Carl ROTH. (2025, March 31). Safety Data Sheet: Isonicotinic acid ≥98 %.
Cayman Chemical. (2025, August 19). Safety Data Sheet: N-Methylnicotinamide.
Thermo Fisher Scientific. (2009, September 26). Nicotinamide - SAFETY DATA SHEET.
Chemical Bull. Material Safety Data Sheet (MSDS): Isonicotinamide.
Somps, C. J., et al. (2015). Retinal toxicity, in vivo and in vitro, associated with inhibition of nicotinamide phosphoribosyltransferase. Toxicology and Applied Pharmacology, 285(1), 38-47. [Link]
Moncol, J., et al. (2020). Novel copper(ii) complexes with fenamates and isonicotinamide: structure and properties, and interactions with DNA and serum albumin. New Journal of Chemistry, 44(32), 13745-13761. [Link]
Zhao, G., et al. (2017). Discovery of a Highly Selective NAMPT Inhibitor That Demonstrates Robust Efficacy and Improved Retinal Toxicity with Nicotinic Acid Coadministration. Molecular Cancer Therapeutics, 16(12), 2677-2688. [Link]
Dellinger, R. W., et al. (2024). Acute Toxicological Profile of Pharmaceutical-Grade Nicotinamide Riboside: A Route-Dependent Assessment Across Intravenous, Intramuscular, and Subcutaneous Administration. ResearchGate. [Link]
DuPont. DuPont™ Tyvek® IsoClean® Technical Data Sheet.
PubChem. 1-(Benzo[b]thiophen-4-yl)piperazine. National Center for Biotechnology Information. [Link]
Alabi, C. A., et al. (2017). Compositions and methods for delivery of therapeutic agents.